3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

描述

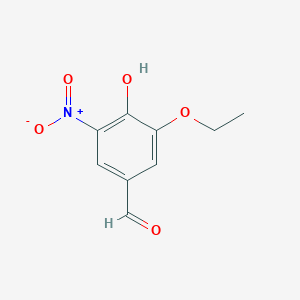

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWLNBVKBMKTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342825 | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-24-3 | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178686-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde CAS number

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal and organic chemistry. Its molecular framework, featuring an aldehyde, a hydroxyl group, an ethoxy group, and a nitro group, makes it a valuable and versatile synthetic intermediate.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, characterization, key reactions, and safe handling protocols. The unique arrangement of its functional groups allows it to serve as a sophisticated building block for complex pharmaceutical scaffolds and heterocyclic systems.[1]

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the first step in its successful application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 178686-24-3[1][2][3][4][5] |

| Molecular Formula | C₉H₉NO₅[1][4][6] |

| Molecular Weight | 211.17 g/mol [1][6] |

| IUPAC Name | This compound[1] |

| InChI Key | MDWLNBVKBMKTKN-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CCOC1=CC(=CC(=C1O)[O-])C=O[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to yellow crystalline powder[7][8] |

| Density | 1.4 ± 0.1 g/cm³[4] |

| Boiling Point | 332.5°C at 760 mmHg[4] |

| Flash Point | 154.9 ± 27.9 °C[4] |

| Purity | Typically ≥95%[3] |

| Solubility | Soluble in Dichloromethane, Chloroform, DMSO, Acetone[9] |

Synthesis and Mechanism

The primary and established route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin.[1]

Expert Rationale for Synthesis Protocol

The selection of reagents and conditions is critical for achieving a high yield and purity.

-

Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is an ideal precursor. Its aromatic ring is activated by the hydroxyl and ethoxy groups, facilitating electrophilic substitution.

-

Nitrating Agent: Fuming nitric acid is a potent nitrating agent required to introduce the nitro group onto the activated ring.

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively inert and allows for easy workup.[1][10]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 5-10°C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.[1][10]

Detailed Experimental Protocol: Synthesis

-

Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL).[10][11]

-

Cooling: Cool the solution to a temperature between 5°C and 10°C using an ice bath.[10][11]

-

Nitration: Add fuming nitric acid (22.0 mL) dropwise to the stirred solution at a rate of approximately 1.5 mL/min, ensuring the temperature does not exceed 10°C.[10][11]

-

Reaction: After the addition is complete, continue stirring the mixture for 30 minutes at a reduced temperature of 3°C.[10][11]

-

Isolation: Filter the resulting solid precipitate from the reaction mixture.[10][11]

-

Purification: Wash the collected product sequentially with dichloromethane and water to remove residual acid and unreacted starting material.[10][11]

-

Drying: Dry the purified product in a vacuum oven at 50°C to yield the final product (typical yield: ~74%).[10][11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. Spectroscopic analysis provides definitive structural information.

Expert Rationale for Characterization

-

¹H NMR: Proton Nuclear Magnetic Resonance (NMR) is used to identify the different types of protons and their connectivity in the molecule. The aldehyde proton is expected to have a characteristic downfield shift (around δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches for the hydroxyl (O-H), aldehyde (C=O), and nitro (N-O) groups will confirm the successful synthesis.

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing final confirmation of its identity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Result | Interpretation |

| ¹H NMR | ~9.8-10.0 ppm (s, 1H)~7.5-7.8 ppm (m, 2H)~4.2 ppm (q, 2H)~1.4 ppm (t, 3H) | Aldehyde proton (-CHO)Aromatic protonsEthoxy methylene (-OCH₂CH₃)Ethoxy methyl (-OCH₂CH₃) |

| IR (cm⁻¹) | ~3400-3200 (broad)~1700-1680~1530 & ~1350 | O-H stretch (hydroxyl)C=O stretch (aldehyde)Asymmetric & Symmetric N-O stretch (nitro) |

| MS (ESI-) | m/z ≈ 210.04 | [M-H]⁻ ion, confirming molecular weight |

Note: NMR data is inferred from typical chemical shifts and analysis of the closely related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, as specific experimental data is not widely published.[1]

Key Chemical Reactions and Applications

The reactivity of this compound is dictated by its multiple functional groups, making it a valuable precursor for various pharmaceuticals.

Core Application: Synthesis of Entacapone Intermediate

A significant industrial application of this compound is its role as a precursor to 3,4-dihydroxy-5-nitrobenzaldehyde.[1][8] This transformation is a critical step in the synthesis of pharmaceutically important compounds, including Entacapone, a medication used in the treatment of Parkinson's disease.[11] The reaction involves the cleavage of the ethyl ether.

Expert Rationale for Dealkylation

The cleavage of the aryl-ethyl ether is achieved using a surprisingly effective reagent system. While Lewis acids are known to cleave alkyl aryl ethers, the use of a zinc chloride, water, and hydrochloric acid mixture is a specific and patented method for this transformation.[1][10] This system efficiently removes the ethyl group to reveal the catechol (dihydroxy) functionality.

Detailed Experimental Protocol: Dealkylation

-

Mixing: Combine this compound (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL) in a suitable reaction vessel.[10][11]

-

Reaction Time: Maintain the temperature and continue stirring for approximately 17 hours.[10][11]

-

Quenching: After the reaction is complete, dilute the mixture with water (100 mL) and cool it to 3°C.[11]

-

Isolation: After 1 hour at low temperature, filter the product, wash it with cold water, and dry it under vacuum to yield 3,4-dihydroxy-5-nitrobenzaldehyde (crude yield: ~95%).[11]

Dealkylation Reaction Workflow Diagram

Caption: Workflow for the dealkylation to 3,4-dihydroxy-5-nitrobenzaldehyde.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[7][12][13]

-

Handling: Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid all personal contact. Do not eat, drink, or smoke when handling.[7][14] Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][13] Keep away from moisture and incompatible materials.[14]

-

Spills: In case of a spill, contain and absorb with an inert material like sand or vermiculite.[14] Collect the material into a suitable, labeled container for disposal according to local regulations.[13][14]

-

First Aid:

-

Eyes: Immediately flush with plenty of running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[7][12][14]

-

Skin: Flush skin and hair with running water and soap if available.[14]

-

Ingestion: Give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor if in doubt.[7][12][14]

-

Conclusion

This compound is more than a chemical with a specific CAS number; it is a strategic starting point for complex chemical synthesis. Its preparation via the nitration of ethyl vanillin is a well-established process, and its subsequent dealkylation provides a vital intermediate for the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- This compound | C9H9NO5 | CID 584878 - PubChem. (n.d.).

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents. (n.d.).

- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents. (n.d.).

- Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde - metasci. (n.d.).

- 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity - BioCrick. (n.d.).

- 3 4 Dihydroxy 5 Nitro Benzaldehyde Manufacturer,Supplier in Ankleshwar,Gujarat. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. 178686-24-3 | this compound - AiFChem [aifchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 178686-24-3 [chemicalbook.com]

- 6. This compound | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 3 4 Dihydroxy 5 Nitro Benzaldehyde Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 9. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 11. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. sds.metasci.ca [sds.metasci.ca]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This document provides an in-depth technical overview of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core physicochemical properties, validated synthesis protocols, and critical applications, grounding all information in authoritative scientific data.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde whose unique molecular architecture makes it a valuable precursor for complex pharmaceutical scaffolds and heterocyclic systems.[1] The strategic placement of an aldehyde, a hydroxyl, an ethoxy, and a nitro group on the benzene ring provides multiple reactive sites for synthetic transformations.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Source |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 178686-24-3 | [1][2][3] |

| Canonical SMILES | CCOC1=CC(=CC(=C1O)[O-])C=O | [1][2] |

| InChI Key | MDWLNBVKBMKTKN-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The two-dimensional structure of this compound highlights the ortho-relationship between the electron-withdrawing nitro group and the hydroxyl group, a key feature influencing its reactivity.

Caption: 2D structure of this compound.

Synthesis and Manufacturing

The principal route for synthesizing this compound is through the electrophilic aromatic substitution, specifically the nitration of its precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin).[1]

Synthesis Workflow Diagram

The following diagram illustrates the standard laboratory-scale synthesis process.

Sources

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde chemical properties

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in contemporary organic and medicinal chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of its chemical personality, reactivity, and practical applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzene ring bearing an aldehyde (-CHO), a hydroxyl (-OH), an ethoxy (-OC₂H₅), and a nitro (-NO₂) group. This unique arrangement of functional groups dictates its chemical behavior and utility.

Core Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 178686-24-3[1] |

| Molecular Formula | C₉H₉NO₅[1] |

| Molecular Weight | 211.17 g/mol [1] |

| InChI | InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3[1] |

| SMILES | CCOC1=CC(=CC(=C1O)[O-])C=O[1] |

Physicochemical Data

While comprehensive experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

| Property | Value/Description | Rationale |

| Appearance | Likely a yellow crystalline solid. | The nitro group and extended conjugation often impart color. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, acetone, ethyl acetate, and dichloromethane.[2] | The polar functional groups allow for some aqueous solubility, but the aromatic ring and ethoxy group favor organic solvents. |

| Melting Point | Not definitively reported, but expected to be significantly higher than its precursor, ethylvanillin (74-77 °C), due to increased polarity and potential for intermolecular interactions from the nitro group.[3] | |

| Boiling Point | High; likely to decompose before boiling at atmospheric pressure. | Aromatic compounds with multiple polar functional groups tend to have high boiling points. |

Spectroscopic and Structural Elucidation

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques.[4]

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (-CHO): A singlet significantly downfield, around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.[4] Aromatic Protons: Two singlets in the aromatic region, with their precise shifts determined by the cumulative electronic effects of the four substituents. Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration. Ethoxy Group (-OCH₂CH₃): A characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.[4] |

| ¹³C NMR | Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically >190 ppm. Aromatic Carbons: Six distinct signals, with carbons attached to oxygen appearing downfield. The carbon bearing the nitro group will also be significantly deshielded. Ethoxy Carbons: Two signals in the aliphatic region. |

| Infrared (IR) | O-H Stretch: A broad band around 3200-3500 cm⁻¹. C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹. C=O Stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹. N-O Stretch (nitro): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 211.17. High-resolution mass spectrometry would confirm the elemental composition of C₉H₉NO₅.[1] |

Synthesis and Reaction Chemistry

This compound is a product of electrophilic aromatic substitution, serving as a versatile precursor for more complex molecules.[4]

Synthesis via Nitration of Ethylvanillin

The primary route to this compound is the nitration of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl and ethoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺).

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [5]

-

Rationale: This protocol utilizes fuming nitric acid as the source of the nitronium ion electrophile. Dichloromethane is an inert solvent, and the low reaction temperature is critical to control the exothermic reaction and prevent over-nitration or side product formation.[4]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in dichloromethane.

-

Cooling: Cool the solution to between 5°C and 10°C using an ice-water bath.[4]

-

Addition of Nitrating Agent: Add fuming nitric acid (approximately 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, stir the mixture at a lower temperature, around 3°C, for an additional 30 minutes to ensure the reaction goes to completion.[4][5]

-

Workup: The resulting solid product is collected by filtration, washed with cold dichloromethane and water to remove residual acid and unreacted starting material, and then dried under vacuum.

Key Reactions and Mechanisms

The reactivity of this compound is governed by its functional groups. The aldehyde is susceptible to oxidation and nucleophilic addition, while the aromatic ring can undergo further substitutions or modifications of its existing groups.[4]

A. Oxidation of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate or chromic acid, yielding 3-ethoxy-4-hydroxy-5-nitrobenzoic acid. This transformation is a fundamental step in modifying the electronic and steric properties of the molecule for further synthesis.[4]

B. Cleavage of the Ethoxy Group (Dealkylation)

A significant transformation is the cleavage of the ethoxy ether to yield the corresponding catechol derivative, 3,4-dihydroxy-5-nitrobenzaldehyde.[4] This reaction is crucial for synthesizing compounds like Entacapone, a COMT inhibitor.[5] A patented method utilizes a robust Lewis acid system.[6]

Caption: Proposed mechanism for ethoxy group cleavage.

Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde [5][6]

-

Rationale: This protocol employs zinc chloride as a Lewis acid to activate the ethoxy group, making it a better leaving group. Hydrochloric acid provides the nucleophile (Cl⁻) and maintains an acidic environment. The high temperature provides the necessary activation energy for the ether cleavage.

-

Mixing Reagents: Combine this compound (1 part by weight), zinc chloride (3 parts by weight), and 37% hydrochloric acid (0.75 parts by weight) in a suitable reaction vessel.[5]

-

Heating: Heat the stirred mixture to 90°C and maintain this temperature for approximately 17 hours.[5][6]

-

Precipitation: After the reaction period, dilute the mixture with water and cool it to 3°C to precipitate the crude product.

-

Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum.[5] Further purification can be achieved by recrystallization from a solvent like toluene with activated carbon to remove colored impurities.[6]

C. Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for building molecular complexity. It readily participates in condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Knorr synthesis, to form a wide array of heterocyclic structures like chalcones and azoles.[4]

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable building block:

-

Pharmaceutical Scaffolds: It serves as a key intermediate in the synthesis of pharmaceutically active compounds. The ability to dealkylate the ethoxy group to a catechol and reduce the nitro group to an amine provides two handles for further functionalization.[4][5]

-

Enzyme Inhibitors and Prodrugs: The nitro-catechol structure is a known pharmacophore. The nitro group can be readily reduced to an amine, making it a useful feature in the design of prodrugs or compounds that target specific enzymes.[4]

-

Advanced Materials: It is used in the development of novel dyes and as a ligand for creating metal-organic frameworks (MOFs), leveraging the coordinating ability of its hydroxyl and aldehyde groups.[4]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke when handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7][8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Do NOT induce vomiting. Give a glass of water. Contact a poison control center or doctor.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

- This compound | C9H9NO5 | CID 584878 - PubChem. [Link]

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

- Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde - Metascience. [Link]

- 3-Ethoxy-4-hydroxybenzaldehyde - ChemBK. [Link]

- WO/1996/009274 NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - WIPO P

- 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity - BioCrick. [Link]

Sources

- 1. This compound | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique architecture, featuring four distinct functional groups—aldehyde, hydroxyl, ethoxy, and nitro—on an aromatic scaffold, makes it a valuable building block for complex organic synthesis. This document details its chemical identity, established synthesis protocols, key reactivity profiles relevant to drug development, analytical characterization methods, and critical safety information. The content is structured to deliver field-proven insights, explaining the causality behind experimental choices and grounding key claims in authoritative sources.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde. Its formal IUPAC name is this compound.[1][2] The presence of both electron-donating (hydroxyl, ethoxy) and electron-withdrawing (nitro, aldehyde) groups creates a unique electronic profile that dictates its reactivity and utility.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 178686-24-3 | BenchChem[1], PubChem[2] |

| Molecular Formula | C₉H₉NO₅ | PubChem[2] |

| Molecular Weight | 211.17 g/mol | BenchChem[1], PubChem[2] |

| Canonical SMILES | CCOC1=CC(=CC(=C1O)[O-])C=O | PubChem[2] |

| InChI Key | MDWLNBVKBMKTKN-UHFFFAOYSA-N | BenchChem[1], PubChem[2] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 211.17 g/mol | Computed by PubChem.[2] |

| Appearance | Off-white to yellow powder/solid | Inferred from safety data sheets.[3][4] |

| Melting/Boiling Point | Not widely reported | Safety data sheets indicate no data is available.[5] |

| Solubility | Sparingly soluble in water | The related compound 5-nitrovanillin is sparingly soluble in water.[4] |

Synthesis and Manufacturing

The principal and most established route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of the widely available precursor, 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin.[1]

Synthesis Workflow Diagram

The synthesis follows a straightforward but carefully controlled workflow to ensure high yield and purity.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established patent literature, providing a robust method for laboratory-scale synthesis.[6]

Materials:

-

3-ethoxy-4-hydroxybenzaldehyde (83.0 g)

-

Dichloromethane (400 ml)

-

Fuming nitric acid (22.0 ml)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 ml of dichloromethane.

-

Cooling: Stir the solution and cool the mixture to between 5°C and 10°C using an ice bath.

-

Nitration: Add 22.0 ml of fuming nitric acid dropwise to the stirred solution at a rate of approximately 1.5 ml/min, ensuring the temperature is maintained between 5°C and 10°C.

-

Expert Insight: Strict temperature control is the most critical parameter in this synthesis.[1] Low temperatures are essential to control the exothermic nitration reaction, preventing over-nitration and the formation of undesired byproducts, thereby maximizing the yield of the target molecule.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30 minutes at a reduced temperature of 3°C.

-

Isolation: Filter the resulting solid product from the reaction mixture.

-

Purification: Wash the isolated product sequentially with dichloromethane and water to remove residual acid and unreacted starting material.

-

Drying: Dry the purified product in a vacuum oven at 50°C to yield the final this compound (typical yield: ~74%).

Key Chemical Reactivity for Drug Development

The molecule's utility as a synthetic intermediate stems from the distinct reactivity of its functional groups, which can be selectively targeted.[1]

Caption: Key reactive sites and potential transformations of the molecule.

-

Aldehyde Group: This is a primary site for reactivity, readily undergoing condensation reactions like the Knoevenagel or Knorr synthesis to form complex heterocycles, chalcones, and other scaffolds.[1] It can also be oxidized to the corresponding carboxylic acid, 3-Ethoxy-4-hydroxy-5-nitrobenzoic acid.[1]

-

Ethoxy Group: The ethoxy group can be cleaved to yield the corresponding catechol derivative, 3,4-dihydroxy-5-nitrobenzaldehyde.[1] This transformation is particularly valuable as the 3-nitrocatechol structure is a key component in pharmaceuticals such as Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[4][6]

Protocol for De-Ethoxylation to 3,4-Dihydroxy-5-nitrobenzaldehyde

This patented method demonstrates the cleavage of the aryl ether.[6][7]

Materials:

-

This compound (20.0 g)

-

Zinc chloride (60.0 g)

-

Hydrochloric acid (37%, 15 ml)

-

Water, Toluene, Activated Carbon

Procedure:

-

Reaction Setup: Combine 20.0 g of this compound, 60.0 g of zinc chloride, and 15 ml of 37% hydrochloric acid in a reaction vessel.

-

Heating: Stir the mixture at 90°C for 17 hours.

-

Expert Insight: The use of a Lewis acid like zinc chloride is crucial to facilitate the cleavage of the stable alkyl aryl ether bond.[7] The high temperature provides the necessary activation energy for the reaction.

-

-

Quenching & Precipitation: Dilute the reaction mixture with 100 ml of water and cool to 3°C to precipitate the product.

-

Isolation: After 1 hour, filter the crude product and wash it with cold water.

-

Drying: Dry the crude product in a vacuum oven at 100°C.

-

Recrystallization (Optional): For higher purity, the crude product can be refluxed with toluene and activated carbon, filtered while hot, and cooled to 3°C to induce recrystallization.[7]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is essential. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed.[1]

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the product.

Expected ¹H NMR Spectral Data

While specific experimental spectra for this exact compound are not widely published, chemical shifts can be reliably predicted based on its structural analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), and fundamental NMR principles.[1]

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.0 | Strongly deshielded by the electron-withdrawing carbonyl group.[1] |

| Aromatic (H-2, H-6) | 7.5 - 8.5 | Deshielded due to proximity to electron-withdrawing nitro and aldehyde groups. |

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad singlet, chemical shift is solvent-dependent. |

| Methylene (-OCH₂CH₃) | ~4.2 (quartet) | Adjacent to the electron-withdrawing oxygen atom. |

| Methyl (-OCH₂CH₃) | ~1.4 (triplet) | Standard alkyl region, split by the adjacent methylene group. |

Applications in Research and Drug Development

This compound is primarily valued as a high-value synthetic intermediate.[1] Its applications are diverse:

-

Pharmaceutical Scaffolds: It serves as a sophisticated building block for complex heterocycles and as a precursor for Active Pharmaceutical Ingredients (APIs).[1] The ability to convert it into 3-nitrocatechol derivatives makes it directly relevant for synthesizing COMT inhibitors for Parkinson's disease.[4][6][7]

-

Prodrug Development: The nitro group, being adjacent to the hydroxyl group, is of particular interest for developing prodrugs and enzyme inhibitors, as it can be readily reduced to an amine.[1]

-

Materials Science: Researchers utilize this compound in the development of novel dyes and as a ligand for creating metal-organic frameworks (MOFs).[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are compiled from multiple safety data sheets.

Table 4: Hazard and Precautionary Information

| Category | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses or goggles).[3][8][9] |

| Handling | Use in a well-ventilated area. Avoid formation and inhalation of dust.[5][10] Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[9] |

| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[3][9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[3][10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][10] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][10] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen.[10] |

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its multifunctional structure. The well-defined synthesis from ethyl vanillin and the selective reactivity of its aldehyde, ethoxy, and nitro groups provide chemists with a versatile platform for constructing complex molecular architectures. Its demonstrated role in the synthesis of precursors for established pharmaceuticals underscores its significance for professionals in drug discovery and development, while its broader applications in materials science continue to expand. Adherence to established safety protocols is paramount when handling this compound to ensure a safe and effective research environment.

References

- This compound | C9H9NO5 | CID 584878 - PubChem.

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.

- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents.

- Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde 1. Identification Product name - metasci. Source: Metascience, URL: [Link]

- 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity - BioCrick. Source: BioCrick, URL: [Link]

- WO/1996/009274 NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE - WIPO Patentscope.

- 3-Ethoxy-4-hydroxybenzaldehyde - PMC - PubMed Central.

- MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE - Rasayan Journal of Chemistry. Source: Rasayan Journal of Chemistry, URL: [Link]

- 5-Nitrovanillin - Wikipedia. Source: Wikipedia, URL: [Link]

- (PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. chemicalbook.com [chemicalbook.com]

The Enigmatic Intermediate: A Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This guide provides an in-depth exploration of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a niche yet significant benzaldehyde derivative. Our focus extends beyond a simple recitation of properties to a deeper analysis of its synthesis, characterization, and potential applications, particularly for researchers and professionals in medicinal chemistry and organic synthesis. We will dissect the causal relationships in its synthesis and handling, ensuring a self-validating and reproducible framework for its use in the laboratory.

Compound Profile and Strategic Importance

This compound, with the molecular formula C9H9NO5, presents a unique trifecta of functional groups: an ethoxy group, a hydroxyl group, and a nitro group, all adorning a central benzaldehyde scaffold. This specific arrangement of electron-donating (ethoxy, hydroxyl) and electron-withdrawing (nitro, aldehyde) groups creates a molecule with distinct reactivity and potential as a versatile intermediate in multi-step organic synthesis.

Its strategic importance lies in its potential as a precursor for various heterocyclic compounds and more complex molecular architectures. The aldehyde function serves as a handle for condensation reactions, while the nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing moieties. The phenolic hydroxyl and ethoxy groups can influence the molecule's solubility, reactivity, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | |

| Molecular Weight | 211.17 g/mol | |

| CAS Number | 148538-42-1 | |

| Appearance | Light yellow to yellow-brown powder/crystals | |

| Melting Point | 139-143 °C | |

| Purity | ≥98% (typically) | |

| Solubility | Soluble in DMSO, Methanol |

Synthesis Pathway: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most common route begins with isovanillin, which is first ethoxylated and then nitrated.

A Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde: A Pivotal Intermediate in Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring an aldehyde, an ethoxy group, a phenolic hydroxyl, and a nitro group, offers multiple reaction sites for constructing complex molecular scaffolds. We will dissect its synthesis, elucidate its core reactivity, and present detailed protocols for its conversion into valuable downstream products, including Schiff bases, chalcones, and nitrocatechol derivatives. The guide highlights the compound's significance in the development of novel therapeutic agents and functional materials, offering researchers and drug development professionals a comprehensive resource on this versatile synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, the efficiency and elegance of a synthetic route often depend on the strategic selection of starting materials and intermediates. This compound (CAS No: 178686-24-3) has emerged as a high-value intermediate precisely because it embodies a confluence of strategically positioned functional groups.[1][2] Its structure, derived from the nitration of the common flavoring agent ethylvanillin, is a testament to functional group compatibility and pre-installed reactivity handles.[1][3][4]

The molecule's utility is rooted in three primary reactive zones:

-

The Aldehyde Group: A classic electrophilic center, primed for condensation reactions to form C=C and C=N bonds.[1]

-

The Phenolic Core: Comprising hydroxyl and ethoxy groups, which can be modulated to alter solubility, electronic properties, or to be used in further substitutions. A particularly significant transformation is the cleavage of the ethoxy group to reveal a catechol moiety.[1][5]

-

The Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the entire aromatic ring. It can be readily reduced to an amine, providing a nucleophilic site for building further complexity.[1]

This guide will demonstrate how these features are leveraged to synthesize diverse compound libraries, making this compound a cornerstone intermediate for innovation in drug discovery and materials science.

Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Physical and Chemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 178686-24-3 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not widely reported, but expected to be a stable solid | N/A |

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The aldehyde proton (-CHO) is the most characteristic signal, appearing significantly downfield (typically δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl and the aromatic ring.[1] Other expected signals include aromatic protons, a quartet and a triplet for the ethoxy group, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon (highly downfield), aromatic carbons (with varied shifts due to substitution), and the two carbons of the ethoxy group.

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups: a strong C=O stretch for the aldehyde, a broad O-H stretch for the phenol, and characteristic stretches for the C-O (ether) and N-O (nitro) bonds.

-

Mass Spectrometry (MS): Provides the molecular ion peak to confirm the molecular weight of 211.17 g/mol .

Synthesis of the Intermediate: A Controlled Nitration

The primary route to this compound is the electrophilic aromatic substitution (nitration) of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin).[1] The presence of the activating hydroxyl and ethoxy groups directs the incoming nitro group to the C5 position.

Caption: Synthesis via nitration of ethylvanillin.

Experimental Protocol: Nitration of Ethylvanillin

This protocol is adapted from established methods for the synthesis of this compound.[5][6]

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL).

-

Cooling: Cool the stirred solution to between 5°C and 10°C using an ice-water bath. Causality: This low temperature is critical to control the exothermic nitration reaction, preventing over-nitration and the formation of undesired byproducts.

-

Reagent Addition: Add fuming nitric acid (22.0 mL) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10°C (approx. 1.5 mL/min). Causality: Slow, controlled addition ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining selectivity for mono-nitration.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes at approximately 3°C.

-

Isolation: Filter the resulting solid precipitate.

-

Purification: Wash the collected product sequentially with cold dichloromethane and water to remove residual acid and unreacted starting material.

-

Drying: Dry the purified product in a vacuum oven at 50°C to yield the final this compound (typical yield: ~74%).[6]

Core Reactivity: A Hub for Molecular Diversification

The true power of this compound lies in its capacity to serve as a launchpad for diverse molecular architectures. The following sections detail its key transformations.

Caption: Key derivatization pathways from the core intermediate.

Reactions of the Aldehyde Group

The condensation of the aldehyde with primary amines is a robust method for generating Schiff bases, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[7][8][9] The electron-withdrawing nitro group can enhance the reactivity of the aldehyde carbon towards nucleophilic attack.[8]

General Protocol: Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL) with gentle warming until a clear solution is obtained.

-

Amine Addition: To the stirred solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., a substituted aniline).

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack.

-

Reaction: Reflux the reaction mixture for 30-60 minutes, monitoring completion by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture in an ice bath. The solid Schiff base product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry. The structure can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine (-N=CH-) proton signal in the ¹H NMR spectrum.[7]

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors to flavonoids and possess significant biological activities, including anticancer potential.[10][11] They are synthesized via the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.[10][12][13]

General Protocol: Synthesis of a Chalcone Derivative

-

Reactant Mixture: In a flask, combine equimolar amounts (e.g., 0.01 mol) of this compound and a substituted acetophenone.

-

Solvent & Catalyst: Add ethanol (~25 mL) to dissolve the reactants, followed by an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10][14]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can often be visualized by a color change and the formation of a precipitate. Reaction times can vary from a few hours to overnight.

-

Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

-

Isolation & Purification: The solid chalcone product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Cleavage of the Ethoxy Group: Accessing Nitrocatechols

A highly valuable and patented transformation of this intermediate is the selective cleavage of the ethoxy ether linkage to yield 3,4-dihydroxy-5-nitrobenzaldehyde.[5][6][15] This product is a crucial intermediate in the synthesis of pharmaceuticals like Entacapone, a COMT inhibitor used in the treatment of Parkinson's disease.[6] The use of a zinc chloride/HCl system is surprisingly effective and specific for the ethoxy group over a methoxy group in similar structures.[5][6]

Protocol: De-ethylation to 3,4-dihydroxy-5-nitrobenzaldehyde [5][6]

-

Reaction Mixture: Combine this compound (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL). Causality: Zinc chloride acts as a Lewis acid, coordinating to the ether oxygen and facilitating its cleavage by the chloride nucleophile under acidic conditions.

-

Heating: Stir the mixture at an elevated temperature, typically 90-110°C, for several hours (e.g., 17 hours).

-

Isolation: After cooling, dilute the reaction mixture with water (100 mL) to precipitate the product and dissolve the inorganic salts.

-

Purification: Cool the diluted mixture to ~3°C to maximize precipitation. Filter the solid product and wash with cold water. The crude product can be further purified by recrystallization from toluene to remove any unreacted starting material.[5][6]

| Parameter | Condition | Rationale |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Facilitates ether cleavage.[5][6] |

| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium and nucleophile.[5][6] |

| Temperature | 90-110 °C | Provides the necessary activation energy for the reaction.[6] |

| Solvent | Aqueous | The reaction can be run in water, avoiding organic solvents.[5] |

Applications in Drug Discovery and Beyond

The derivatives synthesized from this compound are of significant interest to medicinal chemists.

Caption: From intermediate to application in drug discovery.

-

Antimicrobial Agents: The core structure is related to ethylvanillin, which has known anti-mutagenic activity.[3][4] Further derivatization into oxime esters and Schiff bases has been shown to produce compounds with significant antibacterial and antifungal properties against a range of pathogens.[16][17][18]

-

Anticancer Research: Chalcone derivatives are widely investigated as promising anticancer agents, capable of inducing apoptosis in cancer cells.[11] The ability to easily synthesize a library of chalcones from this intermediate allows for extensive structure-activity relationship (SAR) studies.

-

Enzyme Inhibitors: As mentioned, the de-ethylated product is a direct precursor to the COMT inhibitor Entacapone, highlighting its role in synthesizing targeted therapeutics.[5]

-

Materials Science: The highly functionalized nature of this molecule makes it an attractive building block for ligands used in metal-organic frameworks (MOFs) or as a precursor for novel dyes.[1]

Conclusion

This compound is far more than a simple chemical; it is a strategic platform for synthetic innovation. Its straightforward preparation and the orthogonal reactivity of its functional groups provide chemists with a reliable and versatile tool. From the formation of bioactive Schiff bases and chalcones to its critical role in the synthesis of complex pharmaceutical agents, this intermediate opens doors to a vast chemical space. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of well-designed building blocks like this compound will remain paramount to the advancement of chemical science.

References

- Google Patents. Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

- Google Patents. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

- Semantic Scholar. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. [Link]

- Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. [Link]

- National Center for Biotechnology Information. Synthesis of Chalcones with Anticancer Activities. [Link]

- PubChem. This compound. [Link]

- Semantic Scholar. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]

- National Center for Biotechnology Information. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

- National Center for Biotechnology Information. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. [Link]

- RJPBCS. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. [Link]

- TSI Journals. Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

- WIPO Patentscope. WO/1996/009274 NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. [Link]

- National Center for Biotechnology Information. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

- ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

- National Center for Biotechnology Information. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

- IJTSRD.

- PubMed.

- NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

- ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

- Matrix Fine Chemicals. 3-ETHOXY-4-HYDROXYBENZALDEHYDE. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H9NO5 | CID 584878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 6. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. rjpbcs.com [rjpbcs.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth exploration of the solubility of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, a versatile synthetic intermediate.[1] For researchers, scientists, and drug development professionals, this document offers a foundational understanding of the principles governing its solubility, predictive insights into its behavior in various solvent systems, and a detailed protocol for its empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol , is a structurally distinct aromatic aldehyde.[2] Its architecture, featuring an ethoxy group, a phenolic hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds and pharmaceutical scaffolds.[1] The strategic placement of these functional groups dictates its reactivity and, critically, its solubility, which in turn influences reaction kinetics, purification strategies, and formulation development.

Theoretical Underpinnings of Solubility: A Predictive Framework

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This concept is rooted in the polarity of both the solute and the solvent. The molecular structure of this compound suggests a moderate to low polarity. The presence of the hydroxyl (-OH) and nitro (-NO₂) groups introduces polarity and the capacity for hydrogen bonding, while the ethoxy (-OCH₂CH₃) and benzene ring contribute to its nonpolar character.

Key Molecular Features Influencing Solubility:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl, ethoxy, nitro, and aldehyde groups can all act as hydrogen bond acceptors. This suggests that the compound will have a higher affinity for protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, DMSO).

-

Polarity: The nitro and aldehyde groups are strongly electron-withdrawing, creating a dipole moment across the molecule. This inherent polarity will favor dissolution in polar solvents.

-

Van der Waals Forces: The aromatic ring and the ethyl group of the ethoxy moiety contribute to London dispersion forces, which will facilitate interactions with nonpolar solvents.

Based on these structural characteristics, a qualitative prediction of solubility in common laboratory solvents can be made.

Predicted Solubility Profile

A summary of the predicted solubility of this compound in a range of solvents is presented below. These predictions are based on theoretical principles and the known solubility of structurally similar compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of hydrogen bond donating and accepting groups will facilitate some interaction with protic solvents. However, the overall nonpolar character of the benzene ring and ethoxy group will limit high solubility, especially in water. |

| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile, Ethyl Acetate | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, which will effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The dominant polar functional groups will have weak interactions with nonpolar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the molecule to some extent, suggesting a degree of solubility. Dichloromethane is a known solvent for the synthesis of this compound.[1] |

Experimental Determination of Solubility: A Validated Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The following is a detailed, step-by-step protocol for quantifying the solubility of this compound. This method is based on the widely used shake-flask technique.[5]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Qualitative Solubility Classification Tests

For a more rapid, qualitative assessment, a series of classification tests can be performed.[6][7] These tests involve observing the dissolution of a small amount of the compound in different solvents.

Procedure for Qualitative Tests

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Test with the following solvents in a logical sequence:

-

Water: To determine general polarity.

-

5% NaOH solution: Solubility in a basic solution would indicate acidic properties (phenolic hydroxyl group).

-

5% NaHCO₃ solution: Solubility in a weak base can help differentiate between strong and weak acids.

-

5% HCl solution: To test for basic functional groups (none are present in this molecule, so it is expected to be insoluble).

-

Concentrated H₂SO₄: Solubility in cold, concentrated sulfuric acid can indicate the presence of oxygen-containing functional groups or unsaturation.

-

The following diagram illustrates the decision-making process in qualitative solubility testing:

Caption: Logical flow for qualitative solubility classification tests.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, a detailed experimental protocol for its quantitative determination, and a method for rapid qualitative assessment. By understanding and empirically determining the solubility of this important intermediate, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation and drug delivery strategies.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 584878, this compound.

- Chemistry For Everyone (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Department of Chemistry, University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- Department of Chemistry, University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. Solubility of organic compounds.

- Department of Chemistry, University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

Sources

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, mechanistic underpinnings, physicochemical properties, and significant applications, with a focus on its role in the creation of valuable pharmaceutical precursors.

Introduction and Molecular Overview

This compound, with the chemical formula C₉H₉NO₅, is a substituted aromatic aldehyde of significant interest in medicinal and organic chemistry.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde (-CHO) group, a hydroxyl (-OH) group, an ethoxy (-OCH₂CH₃) group, and a nitro (-NO₂) group. This unique arrangement of functional groups imparts a high degree of reactivity and makes it a versatile building block for the synthesis of more complex molecules.[1] The presence of both electron-donating (hydroxy and ethoxy) and electron-withdrawing (nitro and aldehyde) groups on the aromatic ring creates a nuanced electronic environment that dictates its reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.

Synthesis and Mechanistic Insights

The primary and most established method for the synthesis of this compound is the nitration of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethylvanillin.[1] This reaction is a classic example of electrophilic aromatic substitution.

The Nitration of Ethylvanillin: A Step-by-Step Protocol

The synthesis involves the carefully controlled addition of a nitrating agent, typically fuming nitric acid, to a solution of ethylvanillin.[3]

Experimental Protocol:

-

Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) in a reaction vessel equipped with a stirrer and cooling system.

-

Cooling: Cool the stirred solution to a temperature between 5°C and 10°C.

-

Nitration: Slowly add fuming nitric acid (22.0 mL) to the solution at a rate of approximately 1.5 mL/min, while maintaining the temperature between 5°C and 10°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 30 minutes at a reduced temperature of 3°C.

-

Isolation: Filter the reaction mixture to collect the solid product.

-

Washing: Wash the collected product with dichloromethane and then with water to remove any remaining acid and impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C. This procedure typically yields around 77.8 g (a 73.7% yield) of this compound.[3][4]

Causality of Experimental Choices

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts that can arise from over-nitration or side reactions.[1]

-

Dichloromethane as Solvent: Dichloromethane is a suitable solvent as it is relatively inert to the nitrating conditions and effectively dissolves the starting material.[1]

-

Fuming Nitric Acid: Fuming nitric acid is a strong nitrating agent necessary to achieve the desired nitration of the activated aromatic ring.

Reaction Mechanism

The nitration of ethylvanillin proceeds via an electrophilic aromatic substitution mechanism. The key electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid.

The hydroxyl and ethoxy groups are ortho-, para-directing and activating, while the aldehyde group is meta-directing and deactivating. The nitration occurs at the position ortho to the hydroxyl group and meta to the aldehyde group, guided by the strong activating effect of the hydroxyl and ethoxy groups.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | PubChem[2] |

| Molecular Weight | 211.17 g/mol | PubChem[2] |

| CAS Number | 178686-24-3 | PubChem[2] |

| Appearance | Solid | - |

| IUPAC Name | This compound | PubChem[2] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data from its close structural analog, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), provides valuable insights.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and the phenolic hydroxyl proton.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a highly deshielded signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with signals for the aromatic carbons and the carbons of the ethoxy group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit key absorption bands corresponding to the various functional groups: a broad O-H stretch (3200-3400 cm⁻¹), a strong C=O stretch (around 1680-1700 cm⁻¹), and strong asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively).[1]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z of 211, corresponding to the molecular weight of the compound.[1]

Applications in Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.[3][4] This subsequent compound is a key precursor for several pharmaceutically important molecules, including entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[4]

Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde

The conversion of this compound to 3,4-dihydroxy-5-nitrobenzaldehyde is achieved through a dealkylation reaction. A patented method utilizes a mixture of zinc chloride and hydrochloric acid.[3][5]

Experimental Protocol:

-

Reaction Setup: A mixture of this compound (20.0 g), zinc chloride (60.0 g), and 37% hydrochloric acid (15 mL) is stirred at 90°C for 17 hours.[3][4]

-

Workup: The mixture is diluted with water (100 mL) and cooled to 3°C.

-

Isolation: After 1 hour, the product is filtered and washed with cold water.

-

Drying: The product is dried in a vacuum at 100°C to yield the crude product.[4]

This de-ethylation reaction is surprisingly specific to the ethoxy group; the analogous methoxy compound (5-nitrovanillin) is practically inert under these conditions.[4] This highlights a unique reactivity profile for this compound.

Beyond this primary application, its diverse functional groups make it a candidate for the synthesis of various heterocyclic compounds, dyes, and as a scaffold in drug discovery programs for structure-activity relationship (SAR) studies.[1]

Historical Context and Discovery

The exact date and discoverer of this compound are not well-documented in readily available historical scientific literature. Its prominence appears to be closely tied to its utility as a synthetic intermediate, particularly as described in a 1995 patent for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[3][6] This suggests that the compound may have been synthesized as a necessary stepping stone in a larger synthetic goal rather than being the subject of a dedicated discovery effort itself. Its history is therefore more of a modern footnote in the development of specific pharmaceutical manufacturing processes.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthetic pathway and a critical role in the production of pharmaceutical precursors. Its synthesis via the nitration of ethylvanillin is a robust and scalable process. The compound's unique reactivity, particularly in the subsequent de-ethylation reaction, underscores its importance in targeted synthetic strategies. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this compound is essential for leveraging its potential in the development of novel chemical entities and efficient manufacturing processes.

References

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

- RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P

- Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google P